4-tert-butyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound that acts as a potent and selective inhibitor of the breast cancer resistance protein (BCRP/ABCG2). [] BCRP is an efflux transporter protein belonging to the ATP-binding cassette (ABC) transporter superfamily. These transporters are located in various tissues and organs, including the intestines, liver, kidneys, and blood-brain barrier, where they play a crucial role in limiting drug absorption, distribution, and excretion. []
The compound can be classified under pharmaceutical chemistry due to its relevance in medicinal applications, particularly as a potential inhibitor of specific enzymes or receptors. It has been studied for its biological activities, including anti-inflammatory properties and interactions with various biological targets .
The synthesis of 4-tert-butyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can be achieved through several methods. A notable approach involves the reaction of 4-formylbenzenesulfonamide with 2-methyl-3-(1-ethyl)-4(3H)-quinazolinone derivatives in the presence of an acid catalyst. The general procedure includes:
This method allows for good yields of the desired sulfonamide compound.
The molecular structure of 4-tert-butyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Key features include:
The compound's structure can be represented in SMILES notation as follows: COc1ccc(S(=O)(=O)Nc2ccc3c(c2)CCC(=O)N3CCC(C)C)cc1
.
The chemical reactivity of 4-tert-butyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of both electron-rich and electron-deficient regions within the molecule.
Potential reactions include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.
The mechanism of action for 4-tert-butyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide may involve inhibition of specific enzymes or receptors associated with inflammatory pathways or other biological processes.
For instance:
Further studies are necessary to elucidate the exact pathways and targets involved in its pharmacological effects.
The physical and chemical properties of 4-tert-butyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide include:
Property | Value |
---|---|
Molecular Weight | 402.5 g/mol |
Density | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for understanding the compound's behavior in biological systems and its suitability for various applications .
The potential applications of 4-tert-butyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide include:
Further research is warranted to explore its full range of biological activities and therapeutic potentials .
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3